molecular formula C19H23ClN2O2 B5850935 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine

Cat. No. B5850935
M. Wt: 346.8 g/mol
InChI Key: VVMREUIIUWMAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its psychoactive properties. TFMPP is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that modulate intracellular signaling pathways. Activation of these receptors by 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in regulating mood, anxiety, and cognition. The exact mechanism of action of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in heart rate and blood pressure, and alterations in body temperature and motor activity. 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal models, which may be related to its interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is a useful tool for studying the role of serotonin receptors in regulating mood, anxiety, and cognition. It has been used in a variety of animal models to investigate the effects of serotonin receptor activation on behavior and physiology. However, 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has limitations as a research tool, including its potential for abuse and the lack of specificity for serotonin receptors. It is important to use caution when working with 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and to follow appropriate safety protocols.

Future Directions

There are many potential future directions for research on 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and its related compounds. One area of interest is the development of more selective agonists and antagonists for serotonin receptors, which could be used to investigate the specific roles of these receptors in regulating behavior and physiology. Another area of interest is the use of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and related compounds as potential therapeutics for mood and anxiety disorders, as well as for the treatment of other neurological conditions such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential benefits and limitations of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and related compounds for scientific research and therapeutic applications.

Synthesis Methods

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but all result in the formation of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine as a white crystalline powder.

Scientific Research Applications

1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been extensively studied in scientific research to understand its mechanism of action and potential therapeutic applications. It has been found to interact with serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal models.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-23-16-8-7-15(19(13-16)24-2)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMREUIIUWMAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259743

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